3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to phenyl rings, making it a halogenated aromatic ketone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Reduction: Formation of 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-ol.
Oxidation: Formation of 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)propanoic acid.
Scientific Research Applications
3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The presence of halogens can enhance the compound’s binding affinity to its targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
- 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one
- 3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties include enhanced reactivity in substitution reactions and potentially higher biological activity due to the presence of multiple halogens.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-14(18)13(17)9-11/h1-3,5-6,8-9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYYNBGXRAFGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188504 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-42-4 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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